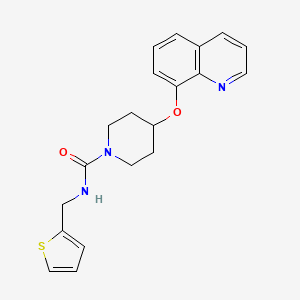
4-(quinolin-8-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(quinolin-8-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a synthetic organic compound that features a quinoline moiety linked to a piperidine ring via an ether bond, with a thiophene group attached to the piperidine nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinolin-8-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves the following steps:
-
Formation of Quinolin-8-yloxy Intermediate: : The quinoline moiety is first functionalized to introduce an ether linkage. This can be achieved by reacting 8-hydroxyquinoline with an appropriate alkylating agent under basic conditions.
-
Piperidine Derivatization: : The piperidine ring is then introduced by reacting the quinolin-8-yloxy intermediate with piperidine under suitable conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
-
Thiophene Attachment: : The final step involves the introduction of the thiophene group. This can be done by reacting the piperidine derivative with thiophen-2-ylmethylamine in the presence of a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially reducing it to a tetrahydroquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation and hydrogen peroxide for sulfone formation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline or piperidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biological assays to study receptor-ligand interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting neurological or inflammatory diseases.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(quinolin-8-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors. The quinoline moiety could intercalate with DNA or inhibit topoisomerases, while the piperidine and thiophene groups might enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(quinolin-8-yloxy)piperidine-1-carboxamide: Lacks the thiophene group, potentially altering its biological activity.
N-(thiophen-2-ylmethyl)piperidine-1-carboxamide: Lacks the quinoline moiety, which may reduce its efficacy in certain applications.
4-(quinolin-8-yloxy)-N-methylpiperidine-1-carboxamide: Substitution at the nitrogen with a methyl group instead of thiophen-2-ylmethyl.
Uniqueness
The presence of both the quinoline and thiophene moieties in 4-(quinolin-8-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide makes it unique, potentially offering a combination of biological activities not seen in simpler analogs. This dual functionality could enhance its effectiveness in various applications, particularly in medicinal chemistry.
特性
IUPAC Name |
4-quinolin-8-yloxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-20(22-14-17-6-3-13-26-17)23-11-8-16(9-12-23)25-18-7-1-4-15-5-2-10-21-19(15)18/h1-7,10,13,16H,8-9,11-12,14H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNBEBMQONODTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)NCC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














